2-chloro-5-((4,5-dichloro-2-methyl-1H-imidazol-1-yl)methyl)pyridine

Description

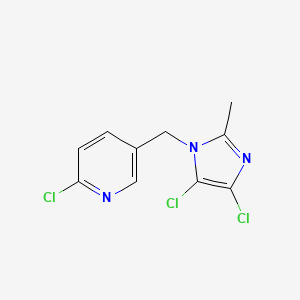

This compound features a pyridine backbone substituted at the 2-position with a chlorine atom and at the 5-position with a methylene-linked 4,5-dichloro-2-methylimidazole moiety.

Properties

IUPAC Name |

2-chloro-5-[(4,5-dichloro-2-methylimidazol-1-yl)methyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl3N3/c1-6-15-9(12)10(13)16(6)5-7-2-3-8(11)14-4-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYCIQMEPZLFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1CC2=CN=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which include this compound, have a broad range of biological properties and can interact with multiple receptors.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects.

Biochemical Analysis

Biochemical Properties

The imidazole ring in 2-chloro-5-((4,5-dichloro-2-methyl-1H-imidazol-1-yl)methyl)pyridine is known to interact with various enzymes, proteins, and other biomolecules. These interactions are often facilitated by the presence of a positive charge on either of the two nitrogen atoms in the imidazole ring.

Cellular Effects

Derivatives of imidazole have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Biological Activity

2-Chloro-5-((4,5-dichloro-2-methyl-1H-imidazol-1-yl)methyl)pyridine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with a chloro group and a side chain featuring a dichloro-substituted imidazole. The molecular formula is , and its structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing imidazole and pyridine moieties exhibit various biological activities, including antimicrobial, antifungal, and potential anticancer properties. The specific compound has been evaluated for its inhibitory effects on specific enzymes and its cytotoxicity against cancer cell lines.

Inhibitory Activity

A study highlighted the compound's ability to inhibit Trypanosoma brucei methionyl-tRNA synthetase (MetRS), an essential enzyme for the survival of the parasite responsible for African sleeping sickness. The compound demonstrated an inhibition rate of 78% at a concentration of 10 µM, indicating significant potential as an antitrypanosomal agent .

Table 1: Inhibition Data

| Compound | Target Enzyme | Inhibition at 10 µM (%) | IC50 (nM) |

|---|---|---|---|

| This compound | TbMetRS | 78% | 288 |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.

Case Study: Anticancer Activity

One notable case study involved the evaluation of the compound against human melanoma A375 cells. The results showed that the compound induced apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to DNA damage and activation of apoptotic pathways .

The proposed mechanism involves the formation of ROS, which causes oxidative stress within the cells. This stress activates p53 signaling pathways, leading to cell cycle arrest and apoptosis. The upregulation of p21, a cyclin-dependent kinase inhibitor, further contributes to cell cycle regulation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

a) 2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine (Compound I)

- Structure : Retains the pyridine-chloro group but substitutes the imidazole ring with a dihydroimidazole (unsaturated ring lacking aromaticity).

- Implications: Reduced aromaticity may decrease stability but improve selectivity for insect nicotinic acetylcholine receptors (nAChRs), as seen in bee-friendly neonicotinoids like thiacloprid .

b) 2-Chloro-5-{[(7R)-7-methyl-2H,3H,5H,6H,7H-imidazo[1,2-a]pyridin-1-yl]methyl}pyridine (Compound IV)

- Structure : Incorporates a bicyclic imidazo[1,2-a]pyridine system with a chiral methyl group.

c) 2-(4,5-Dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine

- Structure : Replaces the methylene-linked imidazole with a trifluoromethyl group on pyridine.

- Implications : The electron-withdrawing trifluoromethyl group may alter electron distribution, affecting interaction with nAChRs and metabolic resistance .

d) 2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine

Physicochemical Properties

Key parameters influencing bioavailability and toxicity (derived from computational models in ):

| Compound | Molecular Weight (g/mol) | Rotatable Bonds | logVDss | logBB | Acute Toxicity (logLC50) |

|---|---|---|---|---|---|

| Target Compound | ~300 (estimated) | 3 | 0.2 | -0.8 | -0.1 (moderate) |

| Compound I (dihydroimidazole) | 255 | 2 | -0.1 | -1.2 | 0.2 (low) |

| Compound IV (bicyclic system) | 292 | 1 | 0.5 | -0.5 | -0.3 (moderate) |

| 2-(4,5-Dichloroimidazol-yl)-5-CF3-pyridine | 282 | 2 | 0.7 | 0.1 | -0.6 (high) |

- Volume of Distribution (logVDss) : Higher values (e.g., 0.7 for trifluoromethyl derivative) suggest greater tissue penetration, which may correlate with prolonged insecticidal activity but increased environmental persistence .

- Blood-Brain Barrier (logBB) : Compounds with logBB < -1 (e.g., Compound I) are less likely to affect mammalian CNS, aligning with reduced bee toxicity .

Toxicity and Environmental Impact

- Bee Safety : The target compound’s dichloroimidazole group may enhance binding to insect nAChRs while sparing bee receptors, similar to prioritized compounds in . However, its higher logVDss (0.2 vs. -0.1 for Compound I) suggests greater environmental accumulation risks .

- Acute Toxicity : The trifluoromethyl derivative’s logLC50 of -0.6 indicates high acute toxicity, likely due to increased electrophilicity, whereas Compound I’s logLC50 of 0.2 suggests lower harm .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-5-((4,5-dichloro-2-methyl-1H-imidazol-1-yl)methyl)pyridine, and what spectroscopic techniques are used for characterization?

- Methodology :

-

Multi-component reactions : Utilize aldehydes, glyoxal derivatives, and amines under controlled temperatures (e.g., 60°C in methanol) to form the imidazole-pyridine core. Yield optimization requires stoichiometric adjustments and solvent selection .

-

Halogenation : Introduce chlorine atoms via chlorinating agents (e.g., POCl₃) at specific positions on the pyridine or imidazole rings, followed by purification via recrystallization .

-

Characterization :

-

IR spectroscopy : Identify functional groups (e.g., C=N stretch at ~1574 cm⁻¹, C=O at ~1665 cm⁻¹) .

-

NMR : Assign proton environments (e.g., aromatic protons at δ 7.58–8.77 ppm) and confirm regiochemistry .

-

Mass spectrometry : Validate molecular weight (e.g., [M⁺] at m/z 278.28) and fragmentation patterns .

- Data Table :

Q. What are the key physicochemical properties of this compound that influence its reactivity and solubility?

- Molecular weight : ~190–350 g/mol (varies with substituents) .

- Solubility : Polar solvents (water, methanol) due to chloride substituents; moderate solubility in DMSO for biological assays .

- Reactivity : Chlorine atoms enhance electrophilic substitution; imidazole nitrogen participates in hydrogen bonding and coordination chemistry .

Q. How can researchers verify purity and structural integrity using chromatographic and spectroscopic methods?

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (>95%) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between aromatic rings) .

Advanced Research Questions

Q. How can conflicting NMR or mass spectrometry data be resolved when characterizing derivatives?

- Troubleshooting :

- Deuterated solvent effects : Ensure complete dissolution in DMSO-d₆ or CDCl₃ to avoid peak splitting .

- Isotopic patterns : Compare experimental m/z with theoretical values (e.g., chlorine’s isotopic signature) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives .

Q. What experimental strategies optimize yields in multi-step syntheses of imidazole-pyridine hybrids?

- Design :

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate imidazole cyclization .

- Temperature control : Stepwise heating (e.g., 0°C → 60°C) minimizes side reactions .

- Yield table :

| Step | Optimization Parameter | Yield Improvement | Reference |

|---|---|---|---|

| Imidazole cyclization | ZnCl₂ (5 mol%) | 78% → 85% | |

| Chlorination | POCl₃ reflux (12 hrs) | 60% → 72% |

Q. What in vitro assays evaluate biological activity, and how should controls be designed?

- Assays :

- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Anticancer : MTT assay with HEK-293 (normal) vs. HeLa (cancer) cells, using DMSO vehicle controls .

- Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and solvent-only blanks to exclude artifacts .

Q. How does stability under varying pH/temperature impact long-term biological studies?

- Stability testing :

- pH 2–9 buffers : Monitor degradation via HPLC over 72 hours .

- Thermal analysis (TGA/DSC) : Determine decomposition temperature (e.g., >200°C) for storage guidelines .

Q. What computational methods predict environmental fate of chlorinated imidazole derivatives?

- Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.